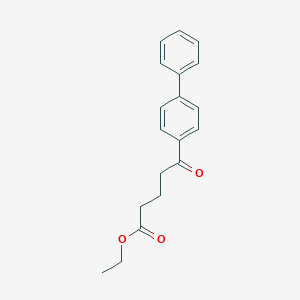

Ethyl 5-(4-biphenyl)-5-oxovalerate

Description

Propriétés

IUPAC Name |

ethyl 5-oxo-5-(4-phenylphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-2-22-19(21)10-6-9-18(20)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFALTPGIZYXFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577550 | |

| Record name | Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138247-17-3 | |

| Record name | Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 4 Biphenyl 5 Oxovalerate

Strategies for the Construction of the 5-Oxovalerate Carbon Chain

The formation of the 5-oxovalerate chain is a critical step in the synthesis of the target molecule. This involves the careful assembly of a five-carbon chain bearing a ketone at the 5-position and a carboxylic ester at the 1-position.

Esterification Reactions and Optimizations

The final step in many synthetic routes to Ethyl 5-(4-biphenyl)-5-oxovalerate is the esterification of the corresponding carboxylic acid, 5-(4-biphenyl)-5-oxovaleric acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. researchgate.netnih.govmdpi.comnih.gov This reaction typically involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction. researchgate.net

For substrates that may be sensitive to strong acidic conditions, milder esterification methods can be employed. These include reactions using coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC).

In the pursuit of greener and more efficient processes, enzymatic catalysis has emerged as a powerful tool. Lipases, in particular, are effective biocatalysts for esterification reactions. These enzymatic reactions can be performed under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. acib.atnih.gov The use of immobilized lipases further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst. nih.gov

Table 1: Comparison of Esterification Methods for 5-(4-biphenyl)-5-oxovaleric acid This table is a representative summary based on general principles of esterification and may not reflect empirically validated data for this specific compound.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |

| Fischer-Speier Esterification | H₂SO₄ or TsOH | Ethanol | Reflux | 80-95 | Inexpensive reagents, simple procedure. | Requires strong acid, equilibrium reaction. |

| DCC Coupling | DCC, DMAP | Dichloromethane (B109758) | Room Temp | 85-95 | Mild conditions, high yield. | DCC is a known allergen, formation of DCU byproduct. |

| Enzymatic Esterification | Immobilized Lipase | Organic Solvent/Solvent-free | 30-60 | >90 | High selectivity, mild conditions, reusable catalyst. | Longer reaction times, enzyme cost. |

Carbonyl Group Introduction and Regioselective Functionalization

The introduction of the carbonyl group at the 5-position of the valerate (B167501) chain is most directly achieved through Friedel-Crafts acylation of biphenyl (B1667301) with a suitable five-carbon acylating agent. This reaction simultaneously constructs the carbon chain and introduces the ketone functionality. The regioselectivity of the Friedel-Crafts acylation on the biphenyl ring is directed by the existing phenyl group, favoring acylation at the para-position (position 4) due to steric hindrance at the ortho-positions and the electronic directing effects of the phenyl substituent. acs.orgnih.gov

Alternative strategies involve the synthesis of a pre-functionalized five-carbon chain that can then be attached to the biphenyl moiety. One such precursor is 5-chlorovaleroyl chloride. nih.govacs.orgacs.org This reagent can be synthesized from various starting materials, including 1,4-dichlorobutane (B89584) or through the ring-opening of δ-valerolactone. nih.govnih.gov Another key precursor is the mono-ester of a C5 dicarboxylic acid, such as glutaric acid monoethyl ester. This can be prepared from glutaric anhydride (B1165640) and subsequently converted to its acid chloride. numberanalytics.comresearchgate.netthieme-connect.degoogle.com

Integration of the Biphenyl Substructure

Cross-Coupling Approaches for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.govmdpi.com For the synthesis of a 4-substituted biphenyl ketone, one could envision coupling a 4-halophenyl ketone with phenylboronic acid, or a 4-formylphenylboronic acid with an aryl halide followed by further elaboration. The Suzuki reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com

The Heck reaction provides another avenue for C-C bond formation, typically involving the coupling of an aryl halide with an alkene. organic-chemistry.orgrsc.orgmasterorganicchemistry.com While less direct for the synthesis of the target ketone, it could be employed in a convergent synthesis where a functionalized biphenyl precursor is constructed first.

Table 2: Overview of Cross-Coupling Reactions for Biphenyl Synthesis This table presents generalized conditions for these reaction types.

| Reaction | Catalyst System | Coupling Partners | Base | Solvent |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Aryl halide and Arylboronic acid | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water |

| Heck Reaction | Pd(OAc)₂, PdCl₂ with phosphine ligands | Aryl halide and Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Attachment of the Biphenyl Unit to the Carbonyl Framework

The most direct and widely employed method for attaching the biphenyl unit to the carbonyl framework is the Friedel-Crafts acylation. acs.orgnih.govrsc.orgmdpi.commdpi.com This electrophilic aromatic substitution reaction involves the acylation of biphenyl with an acylating agent such as glutaric anhydride or 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com The reaction typically proceeds with high regioselectivity to yield the 4-substituted product. acs.org

The reaction of biphenyl with glutaric anhydride in the presence of AlCl₃ yields 5-(4-biphenyl)-5-oxovaleric acid, which can then be esterified to the final product. Similarly, acylation with 5-chlorovaleroyl chloride provides an intermediate that can be further manipulated to introduce the ester functionality.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. umich.edu These principles can be effectively applied to the synthesis of Ethyl 5-(4-biphenyl)-5-oxovalerate.

One key area for improvement is the replacement of hazardous solvents and catalysts used in traditional Friedel-Crafts acylations. The use of stoichiometric amounts of AlCl₃ generates significant amounts of acidic waste during workup. Greener alternatives include the use of solid acid catalysts, such as zeolites, which can be easily recovered and reused. numberanalytics.com

Ionic liquids have emerged as promising green solvents and catalysts for Friedel-Crafts reactions. liv.ac.ukrsc.orgnih.govbeilstein-journals.orgrsc.org They offer advantages such as low vapor pressure, high thermal stability, and the ability to be recycled. Certain ionic liquids can act as both the solvent and the Lewis acid catalyst, simplifying the reaction setup and workup. liv.ac.ukrsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) is another green technology that can significantly enhance the efficiency of the synthesis. nih.govresearchgate.netorganic-chemistry.org Microwave heating can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov This has been successfully applied to both Friedel-Crafts acylations and Suzuki cross-coupling reactions. nih.govnih.govacs.org

Biocatalysis offers a highly sustainable approach to organic synthesis. nih.govacib.atrsc.orgtandfonline.com Enzymes, such as lipases for esterification and acyltransferases for Friedel-Crafts type reactions, operate under mild, aqueous conditions and exhibit high chemo-, regio-, and enantioselectivity. acib.atacs.orgnih.govnih.gov The use of biocatalysts can eliminate the need for harsh reagents and protecting group chemistry, leading to more atom-economical and environmentally friendly synthetic routes. acib.at

Table 3: Application of Green Chemistry Principles to the Synthesis This table provides a conceptual overview of the application of green principles.

| Green Chemistry Principle | Application in Synthesis of Ethyl 5-(4-biphenyl)-5-oxovalerate |

| Use of Safer Solvents and Auxiliaries | Replacement of chlorinated solvents with ionic liquids or performing reactions under solvent-free conditions. |

| Catalysis | Use of recyclable solid acid catalysts or biocatalysts (e.g., lipases, acyltransferases) instead of stoichiometric Lewis acids. |

| Design for Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the carbon chain. |

Solvent-Free or Aqueous Medium Syntheses

The principles of green chemistry increasingly influence the design of synthetic routes, encouraging the reduction or elimination of hazardous solvents. Solvent-free reactions, also known as solid-state reactions or neat reactions, and syntheses conducted in aqueous media are at the forefront of this movement.

For analogous structures, solvent-free conditions have proven effective. For instance, the Stobbe condensation, a reaction used to create alkylidene acid esters, has been successfully performed without solvents at room temperature, yielding excellent results for compounds containing a benzophenone (B1666685) moiety. organic-chemistry.org Similarly, the three-component Biginelli condensation to form complex heterocyclic structures has been carried out at elevated temperatures in the absence of a solvent, demonstrating high yields. nih.gov These methods not only reduce environmental impact by eliminating solvent waste but can also lead to shorter reaction times and simpler purification procedures.

While specific solvent-free or aqueous-phase syntheses for Ethyl 5-(4-biphenyl)-5-oxovalerate are not widely documented, the principles are applicable. A potential aqueous route could involve a gold-catalyzed hydration of an appropriate alkynoate precursor. This type of reaction has been shown to be an atom-economical and efficient method for producing γ-keto esters in a mild aqueous ethanol medium at room temperature. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov An ideal reaction would have 100% atom economy, with no atoms wasted as byproducts. researchgate.net Reaction efficiency, a broader term, also considers chemical yield, reaction conditions, and ease of purification.

A conventional method for synthesizing γ-keto esters like Ethyl 5-(4-biphenyl)-5-oxovalerate is the Friedel-Crafts acylation. In a hypothetical synthesis, biphenyl could be acylated with a derivative of glutaric acid, such as ethyl 5-chloro-5-oxovalerate, in the presence of a Lewis acid catalyst (e.g., AlCl₃).

While effective, this reaction generates stoichiometric amounts of byproducts, thus lowering its atom economy. The table below illustrates a theoretical calculation of the atom economy for this classic approach.

Table 1: Theoretical Atom Economy for a Friedel-Crafts Synthesis of Ethyl 5-(4-biphenyl)-5-oxovalerate

| Reactants/Products | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Biphenyl | C₁₂H₁₀ | 154.21 | Reactant |

| Ethyl 5-chloro-5-oxovalerate | C₇H₁₁ClO₃ | 178.61 | Reactant |

| Ethyl 5-(4-biphenyl)-5-oxovalerate | C₁₉H₂₀O₃ | 296.36 | Desired Product |

| Hydrogen Chloride (HCl) | HCl | 36.46 | Byproduct |

| Total Mass of Reactants | 332.82 | ||

| Theoretical Atom Economy | 89.0% | (296.36 / 332.82) * 100 |

Reactions with high atom economy, such as pericyclic reactions (e.g., Diels-Alder) or certain catalytic processes, are inherently more efficient and sustainable as they minimize waste generation. researchgate.net

Multicomponent Reaction (MCR) Strategies for Analogous Structures

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. kit.edu These reactions are highly valued for their efficiency, ability to rapidly generate complex molecules from simple precursors, and inherent atom economy. nih.gov Well-known MCRs include the Ugi, Passerini, and Biginelli reactions. nih.govjk-sci.com

While a direct MCR for Ethyl 5-(4-biphenyl)-5-oxovalerate is not established, these strategies are instrumental in creating diverse libraries of structurally related compounds. An MCR approach dramatically reduces the number of synthetic and purification steps compared to traditional linear synthesis, leading to significant savings in time, resources, and waste.

Table 2: Comparison of Stepwise Synthesis vs. Multicomponent Reactions (MCRs)

| Feature | Stepwise (Linear) Synthesis | Multicomponent Reaction (MCR) |

| Number of Steps | Multiple, sequential | One-pot |

| Purification | Required after each step | Single final purification |

| Time & Labor | High | Low |

| Overall Yield | Often lower due to cumulative losses | Often higher |

| Atom Economy | Generally lower | Generally higher |

| Molecular Diversity | Laborious to generate | Easily generated by varying components |

Application of Ketoacid-Based MCRs in Complex Synthesis

Ketoacids and their ester derivatives are exceptionally useful building blocks in MCRs due to their dual functionality. The ketone or aldehyde group can react with an amine to form an imine intermediate, while the carboxylic acid or ester component can participate in subsequent cyclization or addition steps. organic-chemistry.orgnih.gov

The Biginelli reaction , for example, is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. organic-chemistry.orgjk-sci.comnih.gov By using a more complex β-ketoester, this reaction can generate highly functionalized heterocyclic structures in a single step.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions , are also powerful tools for complex synthesis. nih.gov

The Passerini three-component reaction combines a carbonyl compound (like a ketoacid), a carboxylic acid, and an isocyanide. organic-chemistry.org

The Ugi four-component reaction expands on this by including an amine, which first forms an imine with the carbonyl compound before reacting with the isocyanide and carboxylic acid. nih.govmdpi.com

The versatility of these reactions allows for the incorporation of diverse functional groups. For instance, a ketoacid could serve as the carbonyl component in an Ugi reaction, leading to the formation of complex, peptide-like molecules containing a keto-amide backbone, all achieved in a one-pot, highly efficient process. researchgate.netmdpi.com These strategies highlight the potential for creating analogs of Ethyl 5-(4-biphenyl)-5-oxovalerate by designing MCRs that utilize a biphenyl-containing ketoacid as a key starting material.

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5 4 Biphenyl 5 Oxovalerate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

1D NMR (¹H, ¹³C) for Backbone and Substituent Assignment

¹H NMR: The proton NMR spectrum of Ethyl 5-(4-biphenyl)-5-oxovalerate would provide critical information about the number of different types of protons and their immediate chemical environment. The ethyl group would be identifiable by a characteristic triplet and quartet pattern. The methylene (B1212753) protons of the valerate (B167501) chain would appear as multiplets in the aliphatic region. The aromatic protons of the biphenyl (B1667301) group would resonate in the downfield region, with their splitting patterns revealing their substitution pattern and coupling relationships.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone would be found at the most downfield chemical shifts. The aromatic carbons of the biphenyl moiety would appear in the aromatic region, and their chemical shifts would be influenced by their position relative to the ketone and the other phenyl ring. The aliphatic carbons of the ethyl and valerate groups would be observed in the upfield region.

Predicted ¹H and ¹³C NMR Data A precise, experimentally verified table would be presented here if data were available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Biphenyl Protons | 7.30 - 8.10 (m) | 127.0 - 145.0 |

| -CH₂- (next to C=O) | ~3.10 (t) | ~35.0 |

| -CH₂- | ~2.10 (quintet) | ~20.0 |

| -CH₂- (next to ester) | ~2.40 (t) | ~33.0 |

| -O-CH₂-CH₃ | ~4.10 (q) | ~60.5 |

| -O-CH₂-CH₃ | ~1.20 (t) | ~14.0 |

| C=O (ketone) | - | ~199.0 |

| C=O (ester) | - | ~173.0 |

Note: These are predicted values and may differ from experimental results.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the valerate chain and between the protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the precise molecular formula of Ethyl 5-(4-biphenyl)-5-oxovalerate, which is C₁₉H₂₀O₃. alfa-chemistry.com The calculated molecular weight for this formula is 296.37 g/mol . alfa-chemistry.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

HRMS Data Table A precise, experimentally verified table would be presented here if data were available.

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | 297.1491 | - | - |

| [M+Na]⁺ | 319.1310 | - | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Strong carbonyl stretching bands would be expected for both the ketone and the ester groups, likely appearing at slightly different wavenumbers. The C-O stretching of the ester would also be prominent. The aromatic C-H and C=C stretching vibrations of the biphenyl group, as well as the aliphatic C-H stretching of the valerate and ethyl groups, would also be observed.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong signals in Raman spectra. The carbonyl stretching vibrations would also be observable.

Vibrational Spectroscopy Data Table A precise, experimentally verified table would be presented here if data were available.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Ketone) | ~1685 | ~1685 |

| C=O Stretch (Ester) | ~1735 | ~1735 |

| C-O Stretch (Ester) | ~1250-1100 | Weak |

| Aromatic C=C Stretch | ~1600, 1475 | Strong |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| Aliphatic C-H Stretch | ~2980-2850 | Strong |

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

The UV-Visible spectrum of Ethyl 5-(4-biphenyl)-5-oxovalerate is expected to be dominated by the electronic transitions within the biphenyl ketone chromophore. The biphenyl system itself exhibits strong π → π* transitions. The presence of the carbonyl group in conjugation with the biphenyl system would likely lead to a red-shift (bathochromic shift) of these absorptions. A weaker n → π* transition associated with the carbonyl group might also be observed at longer wavelengths.

UV-Visible Spectroscopy Data Table A precise, experimentally verified table would be presented here if data were available.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol (B129727) | - | - | π → π |

| Methanol | - | - | n → π |

X-ray Crystallography for Solid-State Molecular Geometry

Should a suitable single crystal of Ethyl 5-(4-biphenyl)-5-oxovalerate be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the valerate chain and the dihedral angle between the two phenyl rings of the biphenyl moiety. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would be elucidated.

Crystallographic Data Table A precise, experimentally verified table would be presented here if data were available.

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | - |

| Z (Molecules per unit cell) | - |

| R-factor | - |

Chromatographic Techniques for Purity Assessment and Isomer Separation

The purity of Ethyl 5-(4-biphenyl)-5-oxovalerate is critical for its application in research and synthesis, necessitating the use of high-resolution chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for assessing the purity of this and related aromatic keto-esters. These techniques are adept at separating the main compound from starting materials, by-products, and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like Ethyl 5-(4-biphenyl)-5-oxovalerate. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is particularly well-suited for this purpose. Biphenyl and C18 columns are common choices for the separation of compounds containing aromatic moieties. chromatographyonline.com The biphenyl stationary phase, in particular, can offer unique selectivity for aromatic compounds through π-π interactions, enhancing separation from closely related impurities. chromatographyonline.com Challenges in the chromatography of related β-keto esters can arise from keto-enol tautomerism, which may lead to poor peak shapes. chromforum.org This can often be addressed by adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity assessment, especially for volatile and thermally stable compounds. Given the structure of Ethyl 5-(4-biphenyl)-5-oxovalerate, GC analysis is feasible. The technique can effectively separate the compound from lower boiling point impurities and residual solvents. The choice of the GC column is crucial, with various stationary phases available to optimize separation based on polarity. For biphenyl compounds, columns with stationary phases like Apiezon L have been utilized. nih.gov

The following tables outline typical starting conditions for HPLC and GC analysis of aromatic keto-esters and biphenyl compounds, which can be adapted for Ethyl 5-(4-biphenyl)-5-oxovalerate.

Table 1: Illustrative HPLC Conditions for Analysis of Aromatic Keto-Esters

| Parameter | Condition |

| Column | Biphenyl or C18, 100 mm x 2.1 mm, 2.7 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Gradient | e.g., 40-90% Acetonitrile over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

Table 2: General GC Conditions for Analysis of Biphenyl Compounds

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 150 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Isomer separation is a key aspect of purity assessment. For Ethyl 5-(4-biphenyl)-5-oxovalerate, potential isomers could include positional isomers where the biphenyl group is attached at a different position on the valerate chain, or isomers arising from the synthesis process. The chromatographic conditions outlined above, particularly with high-resolution columns and optimized gradients or temperature programs, are generally effective in separating such isomers. The use of a mass spectrometer as a detector can further aid in the identification of isomeric impurities by providing fragmentation patterns.

Chiral Chromatography for Enantiomeric Purity (if applicable for derivatives or synthetic intermediates)

Ethyl 5-(4-biphenyl)-5-oxovalerate itself is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers. Consequently, chiral chromatography is not applicable for assessing its enantiomeric purity.

However, chiral chromatography becomes a highly relevant and crucial analytical technique for the derivatives and synthetic intermediates of Ethyl 5-(4-biphenyl)-5-oxovalerate that are chiral. For instance, the asymmetric reduction of the ketone group in Ethyl 5-(4-biphenyl)-5-oxovalerate would lead to the formation of a chiral alcohol, Ethyl 5-(4-biphenyl)-5-hydroxyvalerate, which exists as a pair of enantiomers. The biological activity of such chiral molecules is often enantiomer-specific, making the determination of enantiomeric purity essential.

The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a well-established synthetic transformation. rsc.org The resulting products can be effectively separated and their enantiomeric excess (ee) determined using chiral HPLC. This is typically achieved using columns with a chiral stationary phase (CSP).

Furthermore, many synthetic strategies for preparing complex chiral molecules utilize chiral building blocks derived from biphenyl structures. researchgate.netnih.gov The synthesis of these chiral biphenyl intermediates often requires chiral chromatography to separate enantiomers or diastereomers and to assess the enantioselectivity of the synthetic route. Atropisomerism, a type of axial chirality found in some substituted biphenyls due to restricted rotation around the single bond connecting the phenyl rings, also necessitates the use of chiral separation techniques. libretexts.org

Table 3: Representative Chiral HPLC Conditions for Separation of Chiral β-Hydroxy Esters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Mechanistic Insights into the Reactivity and Transformations of Ethyl 5 4 Biphenyl 5 Oxovalerate

Reactivity Profiles of the Ketone and Ester Moieties

The presence of both a ketone and an ester group on the same aliphatic chain dictates a complex reactivity profile. The relative reactivity of these two carbonyl centers is a key determinant in the outcome of chemical transformations.

The carbonyl carbon of the ketone is generally more electrophilic and sterically accessible than the carbonyl carbon of the ester. This difference in reactivity governs the selectivity of nucleophilic attacks.

Nucleophilic Addition to the Ketone: The ketone at the 5-position is susceptible to nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will preferentially attack the ketone. The mechanism involves the nucleophile adding to the carbonyl carbon, breaking the carbon-oxygen pi bond, and forming a tetrahedral alkoxide intermediate. Subsequent workup with a proton source yields a tertiary alcohol.

Nucleophilic Acyl Substitution of the Ester: The ethyl ester moiety can undergo nucleophilic acyl substitution. This reaction is typically slower than the addition to the ketone. It proceeds via a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group and form a new carbonyl compound. This reaction is fundamental to transformations like hydrolysis (using aqueous acid or base to form the corresponding carboxylic acid), and amidation (using amines to form amides).

The differential reactivity can be exploited for selective transformations. For instance, a mild reducing agent like sodium borohydride (B1222165) would selectively reduce the ketone to a secondary alcohol, leaving the ester group intact.

A summary of expected nucleophilic reactions is presented in the table below.

| Reaction Type | Reagent Examples | Predominant Target | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Ketone | Tertiary Alcohol |

| Nucleophilic Addition | Organolithium Reagents (R-Li) | Ketone | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH4) | Ketone | Secondary Alcohol |

| Nucleophilic Acyl Substitution | Water (H2O) with acid/base catalyst | Ester | Carboxylic Acid |

| Nucleophilic Acyl Substitution | Amines (R-NH2) | Ester | Amide |

The bifunctional nature of Ethyl 5-(4-biphenyl)-5-oxovalerate allows for intramolecular reactions, leading to the formation of cyclic structures. These reactions are often driven by the formation of a stable ring system.

Intramolecular aldol (B89426) condensation, for instance, could theoretically occur if a strong base is used to deprotonate the alpha-carbon of the ketone. The resulting enolate could then attack the ester carbonyl. However, the formation of a six-membered ring by this pathway would be in competition with intermolecular reactions.

A more plausible cyclization is the intramolecular carbonyl-ene reaction. nih.gov While the specific conditions for Ethyl 5-(4-biphenyl)-5-oxovalerate are not detailed in the provided results, the general mechanism involves the enol or enolate of the ketone acting as the ene component and the ester carbonyl as the enophile, or vice versa, potentially catalyzed by a Lewis acid. nih.gov

Another significant cyclization pathway involves the formation of heterocyclic systems. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazine (B1198779) or dihydropyridazinone rings through initial condensation with the ketone followed by intramolecular attack on the ester.

Transformations Involving the Biphenyl (B1667301) Aromatic System

The biphenyl group is a key feature of the molecule, influencing its electronic properties and providing a scaffold for further functionalization.

The biphenyl system can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.orgmasterorganicchemistry.com The existing substituent on one of the phenyl rings, a carbonyl-containing alkyl chain, is a deactivating group and a meta-director due to its electron-withdrawing nature. Therefore, electrophilic substitution will be directed to the meta positions of the substituted phenyl ring. The other phenyl ring, being unsubstituted, will be more reactive towards electrophiles, with substitution occurring at the ortho and para positions relative to the other ring.

The general mechanism for SEAr involves two main steps:

Attack of the aromatic pi system on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org

Deprotonation of the sigma complex to restore aromaticity. masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group (-NO2) primarily at the para position of the unsubstituted ring and meta to the acyl group. |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Introduction of a halogen (Br or Cl) primarily at the para position of the unsubstituted ring and meta to the acyl group. |

| Sulfonation | SO3, H2SO4 | Introduction of a sulfonic acid group (-SO3H) primarily at the para position of the unsubstituted ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Introduction of an acyl group (-COR) primarily at the para position of the unsubstituted ring. |

The biphenyl moiety can be subjected to oxidative degradation under specific conditions. While complete oxidation would lead to carbon dioxide and water, controlled oxidation can yield valuable products. For instance, strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate under harsh conditions could potentially cleave the biphenyl system, leading to benzoic acid derivatives. However, milder and more selective oxidation methods are often sought.

The benzylic position (the carbon atom attached to the phenyl ring) is also a potential site for oxidation. However, in Ethyl 5-(4-biphenyl)-5-oxovalerate, this position is a quaternary carbon within the aromatic ring system and thus not susceptible to typical benzylic oxidation.

More sophisticated enzymatic or biomimetic oxidation systems could potentially hydroxylate the aromatic rings at specific positions. While not directly reported for this compound, P450 enzyme systems are known to catalyze such reactions on aromatic substrates. nih.gov

Catalytic Aspects of Reactivity

Catalysis plays a crucial role in many of the transformations of Ethyl 5-(4-biphenyl)-5-oxovalerate.

Acid Catalysis: Acid catalysts are essential for several reactions. In ester hydrolysis and transesterification, an acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. In electrophilic aromatic substitution reactions like nitration and sulfonation, a strong acid is used to generate the potent electrophile (e.g., NO2+ from nitric acid). masterorganicchemistry.com

Base Catalysis: Base catalysis is employed in reactions like ester hydrolysis (saponification) and condensation reactions. A base can generate a more potent nucleophile (e.g., hydroxide (B78521) ion) or create an enolate for aldol-type reactions.

Metal Catalysis: Transition metal catalysts are widely used for cross-coupling reactions that could potentially be applied to the biphenyl system if a leaving group were present on one of the rings. For the existing structure, metal-catalyzed hydrogenations could reduce the ketone and potentially the aromatic rings under more forcing conditions. Palladium-catalyzed reactions are also fundamental in various organic transformations. nih.gov

Lewis Acid and Brønsted Acid/Base Catalysis

The reactivity of Ethyl 5-(4-biphenyl)-5-oxovalerate under acidic or basic conditions is dominated by transformations involving the carbonyl groups and the potential for intramolecular reactions involving the biphenyl system.

Lewis Acid Catalysis: Lewis acids are pivotal in activating the carbonyl group of the ketone, enhancing its electrophilicity. A significant and well-documented reaction for γ-aryl ketones is intramolecular Friedel-Crafts acylation. nih.gov In the case of Ethyl 5-(4-biphenyl)-5-oxovalerate, a strong Lewis acid such as aluminum chloride (AlCl₃) can coordinate to the ketone's oxygen atom. This coordination polarizes the carbon-oxygen bond, facilitating the attack of the adjacent biphenyl ring onto the activated carbonyl carbon.

This intramolecular cyclization, often referred to as a cycliacylation, would result in the formation of a six-membered ring, yielding a tetralone derivative. The reaction proceeds via an acylium ion or a polarized Lewis acid-ketone complex, which is then attacked by the electron-rich biphenyl ring. nih.govresearchgate.net The regioselectivity of this reaction is directed by the position of the alkyl chain on the biphenyl group.

Lewis acids can also mediate other reactions. For instance, in related keto-ester systems, Lewis acids like titanium tetrachloride (TiCl₄) have been shown to promote reactions such as the Schmidt reaction with alkyl azides, leading to ring expansion or Mannich-type products. organic-chemistry.org While not specifically documented for Ethyl 5-(4-biphenyl)-5-oxovalerate, the presence of the ketone functionality suggests potential for such transformations.

Brønsted Acid/Base Catalysis: Strong Brønsted acids, such as polyphosphoric acid (PPA) or methanesulfonic acid (MsOH), can also effectively catalyze the intramolecular Friedel-Crafts acylation of γ-aryl ketoacids and their esters to form cyclic ketones. researchgate.netresearchgate.net The mechanism involves protonation of the ketone, which increases its electrophilicity in a manner similar to Lewis acid coordination, followed by intramolecular electrophilic aromatic substitution.

Brønsted acids have also been shown to promote the cyclodimerization of certain γ-ketoesters, particularly α,β-unsaturated derivatives. nih.govacs.orgresearchgate.net This proceeds through a cascade of enolization, Michael addition, and lactonization. While Ethyl 5-(4-biphenyl)-5-oxovalerate is a saturated ketoester, this highlights the potential for Brønsted acids to facilitate complex intermolecular reactions.

Under Brønsted base catalysis, the most reactive site is the α-carbon to the ester group. A sufficiently strong base can deprotonate this position to form an enolate. This enolate can then participate in various nucleophilic reactions. Although less common for simple esters, enantioselective intramolecular cyclizations of alkynyl esters have been achieved using chiral Brønsted base catalysts. rsc.org

Kinetic and Thermodynamic Parameters of Key Reactions

There is a notable absence of published experimental data regarding the specific kinetic and thermodynamic parameters for the reactions of Ethyl 5-(4-biphenyl)-5-oxovalerate in the scientific literature. This is common for specialized, non-commodity chemicals. However, general principles can be applied to understand the factors that would govern these parameters for its key transformations.

For the intramolecular Friedel-Crafts cyclization, the reaction rate (kinetics) would be highly dependent on several factors:

Catalyst Strength: The use of a stronger Lewis or Brønsted acid would lead to a faster reaction rate by more effectively activating the ketone carbonyl group.

Temperature: As with most reactions, increasing the temperature would increase the reaction rate. However, it could also lead to side reactions.

Solvent: The choice of solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

The thermodynamics of the cyclization are generally favorable due to the formation of a stable, conjugated six-membered ring system (the tetralone). The primary thermodynamic driving force is the formation of a new C-C bond and the resulting cyclic product.

A computational study on a related intramolecular Diels-Alder reaction of a strained biphenyl derivative reported a free energy of activation (ΔG‡) of approximately 40-41 kcal/mol, indicating a significant kinetic barrier for the cyclization of the biphenyl system under those specific strained conditions. nih.gov While mechanistically different, this illustrates the high activation energies that can be involved in reactions that disrupt the aromaticity of the biphenyl system.

Computational Chemistry and Molecular Modeling of Ethyl 5 4 Biphenyl 5 Oxovalerate

Quantum Chemical Calculations (DFT and Ab Initio Methods)ajchem-a.com

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecular systems. ajchem-a.com DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. materialsciencejournal.org Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic structure of molecules without empirical parameters. ajchem-a.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 5-(4-biphenyl)-5-oxovalerate, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. This is crucial as the molecule's conformation influences its physical and chemical properties.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around its single bonds. The flexible ethyl valerate (B167501) chain and the rotational freedom of the biphenyl (B1667301) group suggest that Ethyl 5-(4-biphenyl)-5-oxovalerate can exist in multiple conformations. Computational methods can identify these different conformers and calculate their relative energies to determine the most likely structures under given conditions. The trans isomer of similar structures is often found to be more thermodynamically stable. bhu.ac.in

Table 1: Representative Calculated Geometrical Parameters for Ethyl 5-(4-biphenyl)-5-oxovalerate (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O (keto) | 1.22 Å |

| C-O (ester) | 1.35 Å | |

| C=O (ester) | 1.21 Å | |

| C-C (biphenyl link) | 1.49 Å | |

| Bond Angle | C-CO-C (keto) | 119.5° |

| O-C-O (ester) | 123.0° | |

| Dihedral Angle | Phenyl-Phenyl (biphenyl) | 35.0° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distributionajchem-a.com

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. materialsciencejournal.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For Ethyl 5-(4-biphenyl)-5-oxovalerate, the HOMO is likely to be localized on the electron-rich biphenyl ring system, while the LUMO may be centered on the carbonyl groups, which are electron-withdrawing. The energy difference between these orbitals can be used to predict the electronic transitions that give rise to its UV-Vis absorption spectrum. materialsciencejournal.org

Charge distribution analysis, often visualized through a molecular electrostatic potential (MESP) map, reveals the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). bhu.ac.in In an MESP map, red areas typically indicate negative electrostatic potential, often associated with lone pairs on oxygen or nitrogen atoms, while blue areas indicate positive potential, usually around hydrogen atoms. bhu.ac.innih.gov This information is valuable for predicting how the molecule will interact with other molecules and its potential sites for electrophilic and nucleophilic attack. bhu.ac.in

Table 2: Representative Calculated Electronic Properties for Ethyl 5-(4-biphenyl)-5-oxovalerate (Illustrative)

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a valuable complement to experimental data.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum mechanics-based calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. biorxiv.org These predictions are highly sensitive to the local electronic environment and the three-dimensional structure of the molecule. biorxiv.org By comparing the predicted NMR spectra of different possible isomers or conformers with experimental data, the correct structure can be identified. The accuracy of these predictions can be influenced by factors such as conformational averaging and intermolecular interactions. biorxiv.org

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for Ethyl 5-(4-biphenyl)-5-oxovalerate (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| Keto C=O | 198.5 |

| Ester C=O | 173.0 |

| Biphenyl C (quaternary) | 145.0, 139.0, 138.5, 128.0 |

| Biphenyl C-H | 129.0, 128.8, 127.5, 127.2 |

| CH₂ (next to keto C=O) | 35.0 |

| CH₂ (ester side) | 28.5 |

| O-CH₂ (ester) | 60.5 |

| CH₃ (ester) | 14.2 |

Vibrational Frequency Calculationsajchem-a.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. q-chem.comresearchgate.net Computational methods can calculate the vibrational frequencies and their corresponding intensities. q-chem.com These calculations are typically performed within the harmonic approximation, and the results are often scaled to improve agreement with experimental data. mdpi.com The calculated vibrational spectra can aid in the assignment of experimental spectral bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net

UV-Vis Absorption Spectra Simulationsajchem-a.com

Time-dependent Density Functional Theory (TD-DFT) is a common method used to simulate UV-Vis absorption spectra. materialsciencejournal.orgresearchgate.net These simulations calculate the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org For Ethyl 5-(4-biphenyl)-5-oxovalerate, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic biphenyl system and n→π* transitions associated with the carbonyl groups. The solvent environment can also be included in these simulations to predict solvatochromic shifts.

Table 4: Representative Predicted UV-Vis Absorption Data for Ethyl 5-(4-biphenyl)-5-oxovalerate (Illustrative)

| Transition | Calculated λmax (nm) (Illustrative) | Oscillator Strength (f) (Illustrative) |

| π→π* (Biphenyl) | 280 | 0.85 |

| n→π* (Keto C=O) | 320 | 0.02 |

| n→π* (Ester C=O) | 210 | 0.05 |

Reaction Mechanism Elucidation through Computational Pathways

The synthesis of aryl ketones, such as Ethyl 5-(4-biphenyl)-5-oxovalerate, is frequently accomplished via the Friedel-Crafts acylation reaction. Given the challenges in experimentally observing transient states and reaction intermediates, computational chemistry has emerged as a vital tool for mechanistic elucidation. Techniques such as Density Functional Theory (DFT) allow for the detailed mapping of reaction pathways, offering a comprehensive understanding of the entire process. acs.orgnih.govelsevierpure.com

The broadly accepted mechanism for a Lewis acid-catalyzed Friedel-Crafts acylation consists of several critical steps. saskoer.camasterorganicchemistry.com Initially, a Lewis acid catalyst, for instance, aluminum chloride (AlCl₃), coordinates with the acylating agent. In the context of synthesizing Ethyl 5-(4-biphenyl)-5-oxovalerate, a suitable acylating agent would be a derivative of glutaric acid, like ethyl 4-(chloroformyl)butanoate. The coordination of AlCl₃ to the chlorine atom of the acyl chloride enhances the electrophilic character of the carbonyl carbon. organicchemistrytutor.com This is succeeded by the generation of a highly reactive acylium ion, which is stabilized through resonance. organicchemistrytutor.comyoutube.com

The subsequent and often rate-limiting step is the electrophilic attack of the acylium ion on the aromatic ring of biphenyl. masterorganicchemistry.com This attack disrupts the ring's aromaticity, resulting in the formation of a resonance-stabilized carbocation intermediate, referred to as a sigma-complex or Wheland intermediate. researchgate.net Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom where the acyl group has attached, which restores the aromaticity of the ring and yields the final ketone product, complexed with the Lewis acid. saskoer.ca A subsequent aqueous workup liberates the final product. stackexchange.com

Computational investigations of analogous systems have further refined this general mechanism. For example, a DFT study on Friedel-Crafts acylation using metal triflates in deep eutectic solvents has provided a detailed exploration of the catalyst's role and the reaction environment. acs.orgnih.govelsevierpure.com Furthermore, a theoretical study on the AlCl₃-catalyzed Friedel-Crafts acetylation of 2-methylnaphthalene (B46627) has provided insights into the catalytically active species and the preference for a stepwise deprotonation pathway. nih.gov

Transition State Analysis and Activation Energy Determination

Transition state theory is fundamental to understanding reaction kinetics, and computational chemistry provides the means to accurately locate and characterize transition state structures. In Friedel-Crafts acylation, the transition state for the formation of the C-C bond between the acylium ion and the aromatic ring is of primary interest, as this step typically represents the highest energy barrier along the reaction coordinate.

A computational investigation into a metal triflate-catalyzed Friedel-Crafts acylation reaction determined a notable activation energy of 42.4 kcal/mol for the direct C-C bond formation step. acs.org This substantial energy barrier highlights the essential role of a catalyst in facilitating the reaction. The study also indicated that protonation of the electrophile can stabilize the transition state, thus offering a lower energy pathway. acs.org

In a theoretical examination of the AlCl₃-catalyzed Friedel-Crafts alkylation of benzene (B151609) with isopropyl chloride, the calculated activation free energy (ΔG‡) for the rate-determining C-C bond formation step was found to be 20.6 kcal/mol when catalyzed by Al₂Cl₆. researchgate.net Although this pertains to an alkylation reaction, it offers a valuable comparison of the energy barriers involved in Friedel-Crafts reactions.

The following table presents representative computationally determined activation energies for the rate-determining step of Friedel-Crafts acylation and related reactions from the literature. It is crucial to recognize that these values are for analogous systems and not specifically for the synthesis of Ethyl 5-(4-biphenyl)-5-oxovalerate.

| Reaction | Catalyst | Computational Method | Activation Energy (kcal/mol) |

| Friedel-Crafts Acylation | Metal Triflate | DFT | 42.4 |

| Friedel-Crafts Alkylation of Benzene | Al₂Cl₆ | M06-2X/def2-TZVPP | 20.6 (ΔG‡) |

These values can vary depending on the specific aromatic substrate, acylating agent, catalyst, and the level of computational theory applied.

Solvent Effects on Reaction Energetics

A combined experimental and theoretical study on the Friedel-Crafts acetylation of 2-methylnaphthalene underscored the solvent's role in dictating the reaction pathway. nih.gov The research indicated that a stepwise deprotonation pathway is favored in both nitrobenzene (B124822) (a polar solvent) and dichloromethane (B109758) (a less polar solvent). nih.gov Nevertheless, the relative energies of the intermediates and transition states are expected to vary between the two solvents due to their differing polarities.

The impact of solvent polarity on product distribution is a well-established phenomenon in Friedel-Crafts acylations. For instance, the acetylation of naphthalene (B1677914) can produce two different isomers. In non-polar solvents such as carbon disulfide (CS₂), the reaction tends to favor the kinetically controlled product. stackexchange.com Conversely, in polar solvents like nitrobenzene, the thermodynamically more stable product is predominantly formed. stackexchange.com This is ascribed to the varying solubilities of the intermediate complexes. In non-polar solvents, the complex of the kinetic product can precipitate, which prevents equilibration to the thermodynamic product. In polar solvents, the intermediates remain dissolved, allowing the reaction to proceed to the most stable product. stackexchange.com

Computational studies can quantify these solvent effects by calculating the free energy of solvation for each species along the reaction pathway. The table below illustrates the general trend of solvent effects on Friedel-Crafts acylation selectivity.

| Solvent | Polarity | Predominant Product Type | Rationale |

| Carbon Disulfide (CS₂) | Non-polar | Kinetic | Insolubility of the kinetic product-catalyst complex prevents equilibration. stackexchange.com |

| Nitrobenzene | Polar | Thermodynamic | Solvation of intermediates allows for equilibration to the most stable product. stackexchange.com |

While specific computational data on the solvent effects for the synthesis of Ethyl 5-(4-biphenyl)-5-oxovalerate are not available, these examples from analogous systems clearly demonstrate the critical role the solvent plays in defining the energetic landscape and, consequently, the reaction's outcome.

Synthetic Utility and Chemical Transformations of Ethyl 5 4 Biphenyl 5 Oxovalerate As a Versatile Intermediate

Precursor in the Synthesis of Heterocyclic Compoundswikipedia.orgacs.orgnih.govlibretexts.org

The 1,4-dicarbonyl relationship inherent in the γ-ketoester structure of Ethyl 5-(4-biphenyl)-5-oxovalerate makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings. Classic condensation reactions with dinucleophiles provide reliable routes to these important chemical scaffolds.

Formation of Five-Membered Ring Heterocycles (e.g., Isoxazoles, Pyrazoles)libretexts.org

The synthesis of five-membered heterocycles from Ethyl 5-(4-biphenyl)-5-oxovalerate typically involves its reaction with reagents containing two adjacent nucleophilic atoms.

Isoxazoles: The reaction of γ-ketoesters with hydroxylamine (B1172632) can yield 3-hydroxyisoxazoles. chem-station.com This transformation proceeds through the initial formation of an oxime at the ketone carbonyl, followed by an intramolecular cyclization involving the ester. The resulting heterocyclic system incorporates the biphenyl (B1667301) group at a key position.

Pyrroles (Paal-Knorr Synthesis): The Paal-Knorr synthesis is a cornerstone method for constructing substituted pyrroles from 1,4-dicarbonyl compounds. libretexts.orgnih.gov By reacting Ethyl 5-(4-biphenyl)-5-oxovalerate with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions, a substituted pyrrole (B145914) can be formed. nih.gov The reaction involves the formation of an enamine intermediate which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring. This provides a direct route to 2-substituted-4-(4-biphenyl)pyrrole derivatives.

It is important to note that while pyrazoles are a common target from 1,3-dicarbonyl compounds (β-ketoesters) youtube.com, the reaction of a 1,4-dicarbonyl system like a γ-ketoester with hydrazine (B178648) typically leads to the formation of a six-membered ring. nih.gov

Synthesis of Six-Membered and Fused Ring Systems

The γ-ketoester moiety is particularly well-suited for the construction of six-membered heterocycles, which can, in turn, serve as intermediates for more complex fused systems.

Pyridazinones: One of the most direct applications of γ-ketoesters in heterocycle synthesis is their reaction with hydrazine (H₂NNH₂) to form 4,5-dihydropyridazin-3(2H)-ones. nih.gov In this reaction, hydrazine undergoes a double condensation with the ketone and ester carbonyls of Ethyl 5-(4-biphenyl)-5-oxovalerate to yield a stable, six-membered ring containing two adjacent nitrogen atoms. The product, 6-(4-biphenyl)-4,5-dihydropyridazin-3(2H)-one, is a versatile scaffold for further chemical elaboration.

Fused Heterocycles: The pyridazinone ring system derived from the initial cyclization can be used to build fused heterocyclic structures. For example, subsequent reactions can lead to the formation of pyridazino[3,4-b] acs.orgclockss.orgthiazines or imidazopyridazinones, demonstrating the role of Ethyl 5-(4-biphenyl)-5-oxovalerate as a foundational block for polycyclic systems. nih.gov

Table 1: Heterocyclic Synthesis from Ethyl 5-(4-biphenyl)-5-oxovalerate

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydroxylamine (NH₂OH) | Substituted Isoxazole | Condensation/Cyclization chem-station.com |

| Ammonia (NH₃) or Primary Amine (R-NH₂) | Substituted Pyrrole | Paal-Knorr Synthesis nih.gov |

| Hydrazine (NH₂NH₂) | Substituted Dihydropyridazinone | Condensation/Cyclization nih.gov |

Role in the Synthesis of Complex Organic Molecules

Beyond simple heterocycles, Ethyl 5-(4-biphenyl)-5-oxovalerate can be incorporated into larger, more intricate molecular architectures, including those that mimic natural products.

Building Block for Polyketide-like Structures

Polyketides are a class of natural products characterized by repeating keto-methylene units, biosynthesized from simple acyl precursors. wikipedia.org The structure of Ethyl 5-(4-biphenyl)-5-oxovalerate, with its alternating carbonyl and methylene (B1212753) groups, resembles a segment of a polyketide chain. This makes it a useful starting material in biomimetic syntheses.

The methylene group alpha to the ester (C2 position) can be deprotonated to form an enolate. This enolate can then participate in aldol (B89426) reactions with aldehydes or ketones, a fundamental carbon-carbon bond-forming reaction used to build larger molecules. orgsyn.orgwikipedia.org This allows for the stepwise extension of the carbon chain, creating more complex polyketide-like structures with the biphenyl group serving as a key architectural feature.

Incorporation into Macrocyclic Systems

Macrocycles are large ring structures that are prevalent in many pharmaceuticals and natural products. Ethyl 5-(4-biphenyl)-5-oxovalerate can be elaborated into a linear precursor suitable for macrocyclization. A common strategy involves:

Selective Reduction: The ketone at the C5 position can be selectively reduced to a hydroxyl group using reagents like sodium borohydride (B1222165) or through asymmetric reduction methods to yield ethyl 5-(4-biphenyl)-5-hydroxyvalerate. acs.orgacs.org

Formation of a Cyclization Precursor: The resulting γ-hydroxy ester can be cyclized directly to a γ-lactone. Alternatively, for larger rings, the terminal ends of the molecule must be functionalized. For instance, introducing a terminal double bond at both ends of the molecule would create a diene.

Ring-Closing Metathesis (RCM): With a suitable diene precursor, ring-closing metathesis provides a powerful method for forming large rings. nih.govacs.org This demonstrates a pathway from the initial γ-ketoester to complex macrocyclic frameworks.

Derivatization to Access New Functional Classes

The ketone and ester groups in Ethyl 5-(4-biphenyl)-5-oxovalerate are portals to a wide range of other functional groups, allowing chemists to access new classes of compounds.

Key derivatizations include:

Reduction to Alcohols and Lactones: As mentioned, selective reduction of the ketone yields a γ-hydroxy ester. acs.orgacs.org This product is often unstable and readily cyclizes under acidic or thermal conditions to form the corresponding γ-lactone, specifically 5-(4-biphenyl)dihydrofuran-2(3H)-one. Complete reduction of both the ketone and ester would yield a 1,5-diol.

Reactions with Organometallics: Grignard reagents can react at both carbonyl centers. The ketone reacts to form a tertiary alcohol. organic-chemistry.org The ester functionality typically undergoes a double addition of the Grignard reagent to also yield a tertiary alcohol, after first forming a ketone intermediate. masterorganicchemistry.com This allows for the introduction of two identical alkyl or aryl groups at the ester end of the molecule.

Conversion to Amides: The ethyl ester can be converted into a primary, secondary, or tertiary amide through reaction with ammonia or the corresponding amine. This transformation replaces the ester linkage with a more robust amide bond, which is a key functional group in many biologically active molecules. researchgate.net

Decarboxylation: While Krapcho decarboxylation is typically associated with β-ketoesters, chem-station.comyoutube.com the ester group can be removed through a two-step process of saponification (hydrolysis) to the corresponding γ-keto acid, followed by thermal decarboxylation to yield 1-(4-biphenyl)pentan-1-one. This provides access to a simpler ketone derivative.

Table 2: Derivatization Reactions of Ethyl 5-(4-biphenyl)-5-oxovalerate

| Reagent/Condition | Functional Group Targeted | Product Class |

|---|---|---|

| NaBH₄ or other reducing agents | Ketone | γ-Hydroxy Ester / γ-Lactone acs.org |

| Grignard Reagent (R-MgBr) | Ketone | Tertiary Alcohol organic-chemistry.org |

| Grignard Reagent (R-MgBr, 2+ eq.) | Ester | Tertiary Alcohol masterorganicchemistry.com |

| Amine (R₂NH) | Ester | Amide researchgate.net |

| 1. NaOH/H₂O; 2. Heat | Ester | Ketone (via decarboxylation) |

Reduction and Oxidation Products

The presence of a ketone and an ester group in Ethyl 5-(4-biphenyl)-5-oxovalerate allows for selective reduction and potential oxidation reactions, leading to the formation of valuable derivatives.

Reduction Products:

The ketone functionality of Ethyl 5-(4-biphenyl)-5-oxovalerate can be selectively reduced to a secondary alcohol, yielding Ethyl 5-(4-biphenyl)-5-hydroxyvalerate. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄). The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. nih.govnih.gov Under these conditions, the ester group generally remains unaffected, allowing for the selective modification of the ketone. nih.govnih.gov

Catalytic hydrogenation represents another method for the reduction of the ketone. Using a platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere can effectively convert the ketone to an alcohol. nih.govresearchgate.net The conditions for this reaction, such as temperature and pressure, can be optimized to ensure the selective reduction of the ketone without affecting the aromatic biphenyl rings or the ester group. nih.gov More forceful conditions, however, could potentially lead to the reduction of the aromatic system as well.

Complete reduction of both the ketone and the ester can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of a diol, specifically 1-(4-biphenyl)-1,5-pentanediol. harvard.edu

Oxidation Products:

The oxidation of Ethyl 5-(4-biphenyl)-5-oxovalerate can proceed through different pathways depending on the oxidizing agent and reaction conditions. A potential transformation is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, typically carried out with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), would convert the ketone into an ester. organic-chemistry.orgyoutube.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups; in this case, the biphenyl group would likely migrate, leading to the formation of an ester derivative. organic-chemistry.org

Oxidative cleavage of the carbon-carbon bond adjacent to the ketone is another possibility, which could potentially lead to the formation of 4-biphenylcarboxylic acid and a derivative of glutaric acid. nih.gov However, the biphenyl group itself is generally stable to oxidation under many conditions.

Interactive Data Table: Reduction and Oxidation Reactions

| Reaction Type | Reagent/Catalyst | Product(s) | Key Considerations |

| Selective Ketone Reduction | Sodium Borohydride (NaBH₄) | Ethyl 5-(4-biphenyl)-5-hydroxyvalerate | Mild conditions, selective for the ketone. nih.govnih.gov |

| Catalytic Hydrogenation | Pt/C, H₂ | Ethyl 5-(4-biphenyl)-5-hydroxyvalerate | Conditions can be tuned for selectivity. nih.govresearchgate.net |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-biphenyl)-1,5-pentanediol | Reduces both ketone and ester. harvard.edu |

| Baeyer-Villiger Oxidation | m-CPBA | Ester derivative | Regioselective oxygen insertion. organic-chemistry.orgyoutube.com |

| Oxidative Cleavage | Strong Oxidizing Agents | 4-Biphenylcarboxylic acid, glutaric acid derivative | Potential for C-C bond breaking. nih.gov |

Amide and Carboxylic Acid Derivatives

The ethyl ester functionality of Ethyl 5-(4-biphenyl)-5-oxovalerate serves as a convenient handle for the synthesis of corresponding carboxylic acid and amide derivatives, which are important intermediates in medicinal chemistry and materials science.

Carboxylic Acid Derivative:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-(4-biphenyl)-5-oxovaleric acid (also known as Fenbufen), is a fundamental transformation. This can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. researchgate.netgoogle.com Base-catalyzed hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, is a common and effective method. google.com

The synthesis of 5-(4-biphenyl)-5-oxovaleric acid can also be accomplished directly through a Friedel-Crafts acylation of biphenyl with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. wikipedia.org

Amide Derivatives:

A wide array of N-substituted amides can be synthesized from Ethyl 5-(4-biphenyl)-5-oxovalerate. One common approach involves the direct aminolysis of the ethyl ester with a primary or secondary amine. This reaction is often facilitated by heating the reactants together, sometimes in the presence of a catalyst.

Alternatively, and often more efficiently, the amides can be prepared from the corresponding carboxylic acid, 5-(4-biphenyl)-5-oxovaleric acid. Standard peptide coupling reagents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), can be employed to facilitate the formation of the amide bond with a variety of amines. nih.gov This method allows for the synthesis of a diverse library of N-alkyl and N-aryl amides.

Interactive Data Table: Synthesis of Carboxylic Acid and Amide Derivatives

| Product Type | Starting Material | Reagents/Conditions | Resulting Compound |

| Carboxylic Acid | Ethyl 5-(4-biphenyl)-5-oxovalerate | NaOH(aq), then H₃O⁺ | 5-(4-Biphenyl)-5-oxovaleric acid google.com |

| Carboxylic Acid | Biphenyl | Succinic anhydride, AlCl₃ | 5-(4-Biphenyl)-5-oxovaleric acid wikipedia.org |

| N-Alkyl/Aryl Amide | Ethyl 5-(4-biphenyl)-5-oxovalerate | R¹R²NH, heat | N,N-Disubstituted-5-(4-biphenyl)-5-oxovaleramide |

| N-Alkyl/Aryl Amide | 5-(4-Biphenyl)-5-oxovaleric acid | R¹R²NH, HATU, DIEA | N,N-Disubstituted-5-(4-biphenyl)-5-oxovaleramide nih.gov |

Emerging Research Avenues and Future Prospects in the Chemistry of Ethyl 5 4 Biphenyl 5 Oxovalerate

Development of Novel and Efficient Synthetic Pathways

The classical and most direct conceptual approach to the synthesis of Ethyl 5-(4-biphenyl)-5-oxovalerate involves the Friedel-Crafts acylation of biphenyl (B1667301). wikipedia.orgucalgary.camasterorganicchemistry.com This well-established reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent, which in this case would be a derivative of glutaric acid. wikipedia.orgucalgary.camasterorganicchemistry.com

A plausible and efficient laboratory-scale synthesis would involve the reaction of biphenyl with glutaric anhydride (B1165640) in the presence of a Lewis acid. This would form 5-oxo-5-(4-biphenyl)pentanoic acid, which can then be esterified with ethanol (B145695) under acidic conditions to yield the target molecule, Ethyl 5-(4-biphenyl)-5-oxovalerate. The reaction with an acid anhydride is a common variant of the Friedel-Crafts acylation. masterorganicchemistry.com

Future research in this area could focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of:

Greener Catalysts: Replacing traditional Lewis acids like AlCl₃, which are often used in stoichiometric amounts and can generate significant waste, with more environmentally benign and recyclable solid acid catalysts or metal triflates.

Alternative Acylating Agents: Investigating the use of ethyl glutaryl chloride as the acylating agent could offer a more direct route, though it may be more expensive and sensitive to moisture.

Flow Chemistry: The development of continuous flow processes for the synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for industrial-scale production. A study on the synthesis of other β-keto esters has demonstrated the successful application of flow chemistry. nih.gov

Exploration of Unconventional Reactivities and Catalytic Systems

The reactivity of Ethyl 5-(4-biphenyl)-5-oxovalerate is dictated by its ketone and ester functional groups, as well as the biphenyl system. While standard transformations of these groups are well-documented, emerging research is focused on uncovering more unconventional reactivities through novel catalytic systems.

Photocatalysis: The biphenyl moiety can act as a photosensitizer. Future studies could explore the use of Ethyl 5-(4-biphenyl)-5-oxovalerate in photocatalytic reactions, either as a catalyst itself or as a substrate in light-driven transformations.

Biocatalysis: The use of enzymes to perform selective transformations on the molecule offers a green and highly specific alternative to traditional chemical methods. For instance, dehydrogenases could be employed for the asymmetric reduction of the ketone to a chiral alcohol, a valuable building block for pharmaceuticals. nih.gov

Metal-Catalyzed Cross-Coupling: The biphenyl group itself can be synthesized or further functionalized through modern cross-coupling reactions like the Suzuki-Miyaura coupling, which could be integrated into a synthetic sequence involving the ketoester functionality. researchgate.net

Integration into Advanced Chemical Materials (e.g., as monomers for polymers)

The rigid and planar structure of the biphenyl unit makes it an attractive component for the development of advanced materials with specific thermal and mechanical properties. Ethyl 5-(4-biphenyl)-5-oxovalerate can be envisioned as a versatile monomer for the synthesis of various polymers.

Polyesters and Polyamides: The ester group can be hydrolyzed to the corresponding carboxylic acid, 5-oxo-5-(4-biphenyl)pentanoic acid. This resulting molecule, possessing both a carboxylic acid and a ketone (which can be further functionalized, for example, to an amine), can serve as a monomer for the synthesis of polyesters and polyamides. The incorporation of the biphenyl moiety into the polymer backbone is known to enhance thermal stability and can induce liquid crystalline properties. researchgate.netscilit.comresearchgate.netresearchgate.netacs.orgmdpi.comnih.gov For instance, a series of main-chain thermotropic liquid crystalline polyesters have been synthesized from monomers containing biphenyl units. researchgate.net Similarly, novel aromatic polyamides with good thermal stability and solubility have been prepared from biphenyl-containing diacids. researchgate.net

Specialty Polymers: The functional groups of Ethyl 5-(4-biphenyl)-5-oxovalerate could be modified to introduce polymerizable groups like acrylates or vinyl ethers, leading to the formation of specialty polymers with unique optical or electronic properties.

Below is a table summarizing potential polymer types derived from Ethyl 5-(4-biphenyl)-5-oxovalerate and their expected properties.

| Polymer Type | Potential Monomer Derivative | Expected Properties |

| Polyester | 5-hydroxy-5-(4-biphenyl)pentanoic acid ethyl ester | Enhanced thermal stability, potential for liquid crystallinity |

| Polyamide | 5-amino-5-(4-biphenyl)pentanoic acid ethyl ester | High tensile strength, good thermal resistance |

| Polyacrylate | Ethyl 5-(4-biphenyl)-5-(acryloyloxy)valerate | Photocurable, potential for use in coatings and adhesives |

Application in Chemo- and Regioselective Transformations

The presence of two distinct carbonyl groups (ketone and ester) in Ethyl 5-(4-biphenyl)-5-oxovalerate makes it an excellent substrate for studying and applying chemo- and regioselective transformations.

Chemoselective Reduction: The selective reduction of either the ketone or the ester group is a significant challenge and a key area of research. Generally, ketones are more reactive towards nucleophilic reducing agents than esters. jst.go.jp Therefore, reagents like sodium borohydride (B1222165) would likely selectively reduce the ketone to the corresponding alcohol, leaving the ester group intact. Conversely, more powerful reducing agents like lithium aluminum hydride would typically reduce both functional groups. youtube.com The development of catalytic systems that can reverse this selectivity or achieve high chemoselectivity under mild conditions is a major goal. For example, ruthenium-based catalysts have been developed for the highly chemoselective and asymmetric hydrogenation of γ-keto esters to either γ-hydroxy esters or 1,4-diols by tuning the reaction conditions. nih.gov